

GAT564: A Technical Guide to a Novel Cannabinoid Receptor Modulator

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Compound of Interest

Compound Name: GAT564

Cat. No.: B12404925

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Introduction

GAT564 has emerged as a significant preclinical candidate in the field of cannabinoid receptor modulation. Identified as a potent, positive allosteric modulator (PAM) of the cannabinoid 1 receptor (CB1R), **GAT564** offers a promising therapeutic avenue for conditions such as glaucoma. This technical guide provides an in-depth overview of the core intellectual property surrounding **GAT564**, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.

Core Intellectual Property and Mechanism of Action

GAT564 belongs to a class of 2-phenylindole derivatives that act as allosteric modulators of the CB1 receptor. Unlike orthosteric agonists that directly activate the receptor at the primary ligand binding site, **GAT564** binds to a distinct allosteric site. This binding potentiates the effect of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), as well as exogenous orthosteric agonists. This positive allosteric modulation enhances the receptor's signaling cascade upon activation, offering a more nuanced and potentially safer therapeutic approach by "fine-tuning" the endocannabinoid system rather than causing widespread, non-physiological activation.

While a specific patent explicitly naming "**GAT564**" has not been identified in public databases, the intellectual property is likely encompassed within patents covering a broader class of 2-

phenylindole derivatives as cannabinoid receptor modulators. Research into related compounds, such as GAT211, indicates a strong likelihood of patent protection for this chemical series.

Quantitative Data Summary

The following tables summarize the key quantitative data for **GAT564** and its effects on CB1 receptor signaling and its preclinical efficacy in a glaucoma model.

In Vitro Activity of GAT564		EC50 (nM)
cAMP Inhibition Assay		87[1][2]
β-arrestin2 Recruitment Assay		320[1][2]

In Vivo Efficacy of GAT564 in a Murine Glaucoma Model	
Parameter	Result
Intraocular Pressure (IOP) Reduction	3.2 mmHg[3][4][5]

Signaling Pathways

GAT564 modulates the signaling of the CB1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathways affected are the Gai/o-mediated inhibition of adenylyl cyclase and the β-arrestin recruitment pathway.

CB1R-mediated Inhibition of cAMP Production

Activation of the CB1 receptor by an agonist, potentiated by **GAT564**, leads to the activation of the inhibitory G-protein, Gai. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).



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Materials:

- HEK293 cells stably expressing human CB1R (hCB1R)
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
- Forskolin
- Orthosteric CB1R agonist (e.g., CP55,940)
- **GAT564**
- HTRF cAMP detection kit

Procedure:

- Cell Preparation: Culture hCB1R-HEK293 cells to ~80% confluency. Harvest and resuspend cells in assay buffer to the desired concentration.
- Assay Plate Preparation: Dispense cell suspension into a 384-well white assay plate.
- Compound Addition: Add serial dilutions of **GAT564** to the wells.
- Agonist Addition: Add the orthosteric agonist at its EC80 concentration to stimulate the receptor.
- Forskolin Stimulation: Add forskolin to all wells to induce cAMP production.
- Incubation: Incubate the plate at room temperature for the time specified in the detection kit manual.
- Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.
- Readout: After a further incubation period, read the plate on an HTRF-compatible reader.
- Data Analysis: Calculate the HTRF ratio and determine the EC50 value for **GAT564**'s potentiation of agonist-induced cAMP inhibition.

β-arrestin2 Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin2 to the CB1 receptor upon agonist stimulation.

Materials:

- CHO-K1 cells stably co-expressing ProLink™-tagged hCB1R and an Enzyme Acceptor-tagged β-arrestin2
- Assay buffer
- Orthosteric CB1R agonist
- **GAT564**
- PathHunter® detection reagents

Procedure:

- Cell Plating: Plate the engineered CHO-K1 cells in a 384-well white assay plate and incubate overnight.
- Compound Addition: Add serial dilutions of **GAT564** to the wells.
- Agonist Stimulation: Add the orthosteric agonist to the wells.
- Incubation: Incubate the plate at 37°C for 90 minutes.
- Detection: Add the PathHunter® detection reagents.
- Incubation: Incubate at room temperature for 60 minutes.
- Readout: Measure the chemiluminescent signal using a plate reader.
- Data Analysis: Normalize the data and calculate the EC50 value for **GAT564**-potentiated β-arrestin2 recruitment.

Murine Model of Glaucoma for Intraocular Pressure (IOP) Measurement

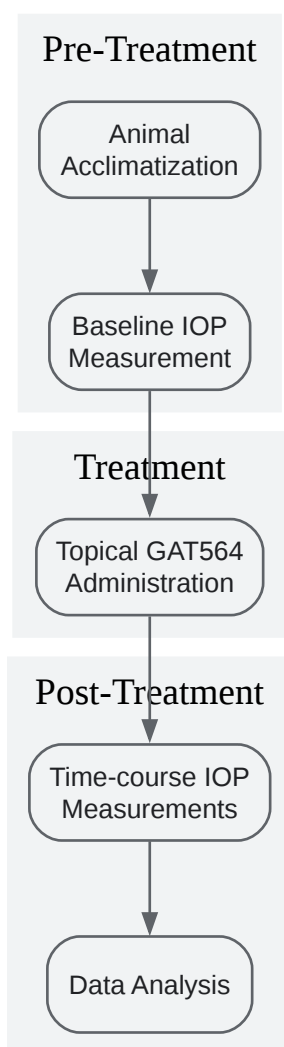
This in vivo model is used to assess the efficacy of **GAT564** in reducing elevated intraocular pressure.

Animals:

- Adult mice (e.g., C57BL/6J)

Procedure:

- Animal Acclimatization: Acclimatize mice to the handling and measurement procedures for at least one week prior to the experiment.
- Baseline IOP Measurement: Anesthetize the mice (e.g., with isoflurane) and measure the baseline IOP of both eyes using a rebound tonometer (e.g., TonoLab).
- Drug Administration: Topically administer a single drop of **GAT564** solution (in an appropriate vehicle) to one eye. Administer vehicle to the contralateral eye as a control.
- Post-treatment IOP Measurements: Measure IOP in both eyes at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
- Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Determine the statistical significance of the IOP reduction caused by **GAT564**.



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Workflow for In Vivo IOP Measurement

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